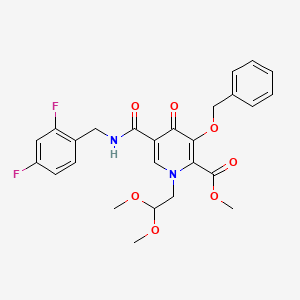

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate

CAS No.: 1229006-21-6

Cat. No.: VC2818603

Molecular Formula: C26H26F2N2O7

Molecular Weight: 516.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229006-21-6 |

|---|---|

| Molecular Formula | C26H26F2N2O7 |

| Molecular Weight | 516.5 g/mol |

| IUPAC Name | methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-1-(2,2-dimethoxyethyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate |

| Standard InChI | InChI=1S/C26H26F2N2O7/c1-34-21(35-2)14-30-13-19(25(32)29-12-17-9-10-18(27)11-20(17)28)23(31)24(22(30)26(33)36-3)37-15-16-7-5-4-6-8-16/h4-11,13,21H,12,14-15H2,1-3H3,(H,29,32) |

| Standard InChI Key | MKGWUEHHJABKDI-UHFFFAOYSA-N |

| SMILES | COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F)OC |

| Canonical SMILES | COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F)OC |

Introduction

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a synthetic organic compound with the molecular formula C20H20N2O6 and a molecular weight of 384.38 g/mol . It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its pyridine-based core structure and functional groups that enhance its chemical reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The process includes:

-

Formation of the dihydropyridine core through cyclization reactions.

-

Introduction of the benzyloxy group via etherification.

-

Addition of the carbamoyl group through amide bond formation with a 2,4-difluorobenzylamine derivative.

-

Esterification at position 2 using methylating agents.

These steps are carried out under controlled conditions to ensure high yields and purity .

Analytical Characterization

The structure of Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate can be confirmed using:

-

Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): For functional group analysis (e.g., C=O stretching for ester and amide groups).

Potential Applications

This compound has potential applications in:

-

Medicinal Chemistry: As a scaffold for designing drugs targeting cardiovascular or inflammatory pathways.

-

Pharmacokinetics Studies: Its ester moiety allows exploration as a prodrug candidate.

-

Molecular Docking Studies: To evaluate binding affinities with enzymes or receptors.

Limitations and Future Directions

While the compound exhibits promising structural features, further research is required to:

-

Conduct in vitro and in vivo studies to assess its pharmacological efficacy.

-

Optimize its synthesis for industrial scalability.

-

Explore its safety profile through toxicity studies.

Table: Comparison with Related Compounds

| Compound Name | Molecular Weight | Biological Activity Potential |

|---|---|---|

| Methyl 3-(benzyloxy)-[...]carboxylate | 384.38 g/mol | Potential anti-inflammatory |

| Celecoxib | ~381 g/mol | COX inhibitor |

| Licofelone | ~358 g/mol | Dual COX/LOX inhibitor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume